

physical and chemical properties of 2-(1H-tetrazol-1-yl)benzoic acid

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Compound of Interest

Compound Name: 2-(1H-tetrazol-1-yl)benzoic acid

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An In-depth Technical Guide to 2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(1H-tetrazol-1-yl)benzoic acid**. While specific experimental data for this compound is limited in publicly available literature, this document compiles known structural information and contextual data from related compounds to offer a detailed profile. It includes postulated synthetic routes, characterization methodologies, and a proposed biological screening workflow for the evaluation of its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.^[1] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, anti-

inflammatory, and antimicrobial effects.[2] Given this background, **2-(1H-tetrazol-1-yl)benzoic acid** represents a molecule of interest for further investigation in drug discovery programs.

Chemical and Physical Properties

While specific experimental data for **2-(1H-tetrazol-1-yl)benzoic acid** is not extensively reported, the following tables summarize its known properties and predicted characteristics based on its structure and data from analogous compounds.

Table 1: General and Structural Properties

Property	Value	Source/Comment
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[3][4]
Molecular Weight	190.16 g/mol	Calculated
IUPAC Name	2-(1H-tetrazol-1-yl)benzoic acid	Based on similar compounds
CAS Number	116570-12-8	
Appearance	White to off-white solid (Predicted)	
Crystal Structure	The tetrazole and benzene rings are planar. The dihedral angle between the rings is 52.90(4)°.	[4]

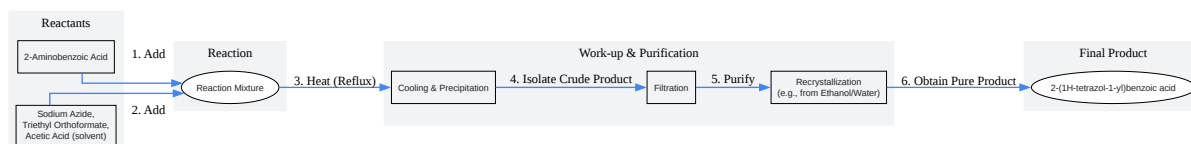
Table 2: Predicted and Comparative Physical Properties

Property	Value	Source/Comment
Melting Point	Not experimentally determined. Benzoic acid melts at 122.4 °C.[5]	A precise melting point for the title compound is not available in the reviewed literature.
Solubility	- Water: Predicted to be sparingly soluble. - Ethanol: Predicted to be soluble. - DMSO: Predicted to be soluble.	Quantitative data is not available. Predictions are based on the properties of benzoic acid and general solubility trends of similar organic acids.[6][7]
pKa	Not experimentally determined. The pKa of benzoic acid is 4.2.[8]	The tetrazole moiety may influence the acidity.

Synthesis and Characterization

A plausible synthetic route to **2-(1H-tetrazol-1-yl)benzoic acid** involves the reaction of 2-aminobenzoic acid with sodium azide and triethyl orthoformate.

Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **2-(1H-tetrazol-1-yl)benzoic acid**.

Experimental Protocols

Synthesis of **2-(1H-tetrazol-1-yl)benzoic acid** (Generalized Protocol)

- Materials: 2-aminobenzoic acid, sodium azide, triethyl orthoformate, glacial acetic acid, ethanol, deionized water.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.
 - Add sodium azide and triethyl orthoformate to the solution.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
 - Collect the precipitate by vacuum filtration and wash with cold water.
 - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **2-(1H-tetrazol-1-yl)benzoic acid**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
 - Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[\[9\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an ATR accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).
 - Acquisition: Analyze the sample using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

While experimental spectra for **2-(1H-tetrazol-1-yl)benzoic acid** are not readily available, the following tables provide predicted and comparative spectral data based on the analysis of its constituent functional groups and related compounds.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~13.0	Singlet	Carboxylic acid proton
^1H	~9.5	Singlet	Tetrazole proton
^1H	~7.5 - 8.2	Multiplet	Aromatic protons
^{13}C	~167	-	Carboxylic acid carbonyl carbon
^{13}C	~145	-	Tetrazole carbon
^{13}C	~125 - 135	-	Aromatic carbons

Note: These are estimated values. Actual chemical shifts may vary.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic acid)
~3100	C-H	Stretching (Aromatic and Tetrazole)
~1700	C=O	Stretching (Carboxylic acid)
1600-1450	C=C, C=N	Ring Stretching (Aromatic and Tetrazole)
~1300	C-O	Stretching (Carboxylic acid)
~900	O-H	Bending (Out-of-plane, Carboxylic acid)

Reference data from benzoic acid and tetrazole derivatives.[\[10\]](#)[\[11\]](#)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
191	[M+H] ⁺	Protonated molecular ion
189	[M-H] ⁻	Deprotonated molecular ion
173	[M+H-H ₂ O] ⁺	Loss of water from the carboxylic acid
145	[M+H-HCOOH] ⁺	Loss of formic acid
118	[C ₇ H ₆ N] ⁺	Fragment corresponding to benzonitrile radical cation
90	[C ₆ H ₄ N] ⁻	Fragment from cleavage of the tetrazole ring

Fragmentation patterns of tetrazoles can be complex and may involve the loss of N₂ or HN₃.
[\[12\]](#)

Biological Activity and Drug Development Potential

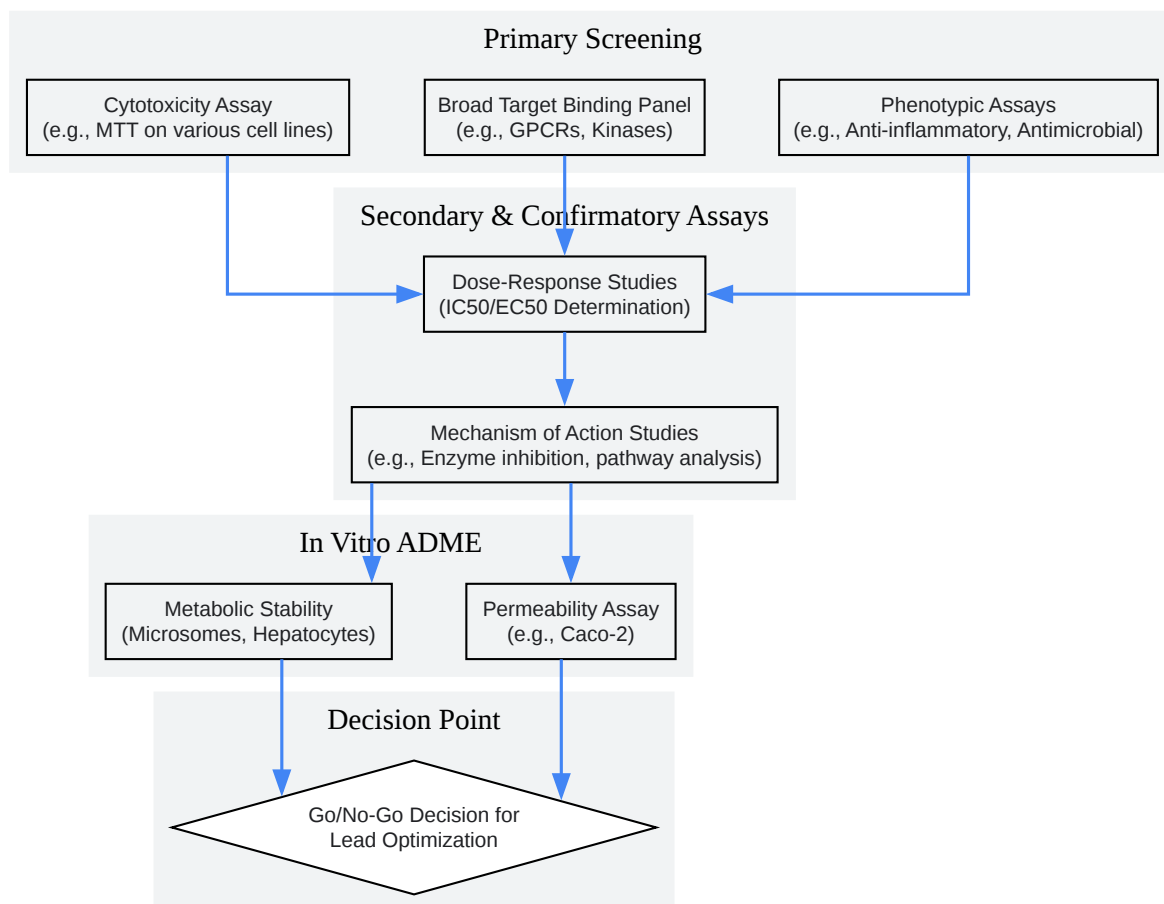
There is no specific biological activity reported for **2-(1H-tetrazol-1-yl)benzoic acid** in the reviewed literature. However, the tetrazole moiety is a key feature in many marketed drugs, often acting as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved metabolic stability and oral bioavailability.[\[10\]](#)[\[13\]](#)

Given the known activities of other tetrazole-containing compounds, **2-(1H-tetrazol-1-yl)benzoic acid** could be a candidate for screening in various therapeutic areas, including but not limited to:

- Oncology: Many tetrazole derivatives have shown anticancer activity.[\[2\]](#)
- Inflammation: Tetrazoles are present in some anti-inflammatory drugs.
- Infectious Diseases: Antibacterial and antifungal properties have been reported for some tetrazole compounds.

Proposed In Vitro Screening Workflow

For a novel chemical entity like **2-(1H-tetrazol-1-yl)benzoic acid** with an unknown biological profile, a general screening cascade would be employed to identify potential therapeutic applications.



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Caption: A general workflow for the initial in vitro screening of a novel chemical entity.[14][15]

Conclusion

2-(1H-tetrazol-1-yl)benzoic acid is a compound of interest due to the presence of the pharmacologically significant tetrazole ring. While specific experimental data on its physical, chemical, and biological properties are scarce, this guide provides a comprehensive overview based on its known structure and data from related compounds. The proposed synthetic route and characterization methods, along with a hypothetical biological screening cascade, offer a

roadmap for future research into this potentially valuable molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

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